molecular formula C11H10ClN3O B13897537 6-Chloro-2'-methoxy-3,4'-bipyridin-4-amine

6-Chloro-2'-methoxy-3,4'-bipyridin-4-amine

Katalognummer: B13897537
Molekulargewicht: 235.67 g/mol
InChI-Schlüssel: IABAWECSUDFZRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine is a chemical compound with the molecular formula C11H10ClN3O It is a bipyridine derivative, which means it contains two pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine typically involves the reaction of 6-chloro-3,4’-bipyridine with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted bipyridines.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-methoxypyrimidin-4-amine: Another compound with similar structural features but different biological activities.

    6-Chloro-3,4’-bipyridine: A precursor in the synthesis of 6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine.

Uniqueness

6-Chloro-2’-methoxy-3,4’-bipyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H10ClN3O

Molekulargewicht

235.67 g/mol

IUPAC-Name

2-chloro-5-(2-methoxypyridin-4-yl)pyridin-4-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-11-4-7(2-3-14-11)8-6-15-10(12)5-9(8)13/h2-6H,1H3,(H2,13,15)

InChI-Schlüssel

IABAWECSUDFZRT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC(=C1)C2=CN=C(C=C2N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.